ビス(シクロペンタジエニル)ジメチルジルコニウム(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(cyclopentadienyl)dimethylzirconium(IV): It is a yellow powder that is primarily used as a catalyst in various chemical reactions .

科学的研究の応用

Chemistry: In chemistry, bis(cyclopentadienyl)dimethylzirconium(IV) is widely used as a catalyst in Ziegler-Natta polymerizations of alkenes, cationic ring-opening polymerization reactions, and Markovnikov-selective intermolecular hydrothiolation of terminal alkynes .

Biology and Medicine: While its applications in biology and medicine are limited, it is sometimes used in research to study the effects of organometallic compounds on biological systems .

Industry: In the industrial sector, it is used as a catalyst for the methylalumination of heterosubstituted arylethynes and as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes .

作用機序

Target of Action

Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .

Mode of Action

As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .

Biochemical Pathways

Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:

- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .

- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .

- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .

- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .

- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .

Pharmacokinetics

It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.

Result of Action

The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .

準備方法

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl magnesium bromide, followed by methylation with methyl lithium . The reaction conditions typically involve an inert atmosphere to prevent oxidation and moisture sensitivity.

Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)dimethylzirconium(IV) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions: Bis(cyclopentadienyl)dimethylzirconium(IV) undergoes various types of reactions, including:

Oxidation: It can be oxidized to form zirconium dioxide.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: It can undergo substitution reactions where the methyl groups are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .

Major Products: The major products formed from these reactions include zirconium dioxide, lower oxidation state zirconium compounds, and substituted zirconium complexes .

類似化合物との比較

- Bis(cyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)zirconium(IV) dihydride

- Bis(butylcyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)titanium(IV) dichloride

Uniqueness: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique due to its specific catalytic properties, particularly in Ziegler-Natta polymerizations and hydrothiolation reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable compound in both research and industrial applications .

生物活性

Bis(cyclopentadienyl)dimethylzirconium(IV), commonly referred to as Cp2Zr(CH3)2, is an organometallic compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicity, and implications for human health.

- Molecular Formula: C10H10Zr

- Molecular Weight: 186.31 g/mol

- Appearance: White crystalline solid

- Melting Point: Decomposes at approximately 170 °C

Biological Activity Overview

Zirconium compounds, including bis(cyclopentadienyl)dimethylzirconium(IV), have been studied for their biological interactions. While zirconium is not known to play a specific metabolic role in biological systems, it is present in trace amounts in various organisms and can accumulate in tissues.

Accumulation and Distribution

Zirconium can be absorbed by plants and animals, with studies indicating that it may cross biological barriers such as the blood-brain barrier and placental barrier. In humans, daily uptake can reach up to 125 mg, primarily from dietary sources . The retention of zirconium in soft tissues and bones raises concerns about its long-term effects on health.

Toxicity and Safety

Despite its widespread presence, zirconium's toxicity appears to be relatively low. Histological studies indicate that high concentrations may lead to nonspecific toxic effects without clear metabolic disruption . However, the increasing use of zirconium compounds in industrial applications necessitates ongoing research into their safety profiles.

Case Studies on Toxicity

- Histological Studies: Research has shown that exposure to high levels of zirconium can lead to tissue irritation but does not typically result in significant cellular damage or metabolic dysfunction .

- Animal Studies: Animal models have demonstrated that while zirconium can accumulate in organs, the observed toxic effects are generally mild and nonspecific .

Catalytic Applications and Biological Implications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily recognized for its catalytic properties in organic synthesis, particularly in olefin metathesis and polymerization reactions. Its role as a catalyst raises questions about its environmental persistence and potential biological impacts when used in industrial processes.

Table: Applications of Bis(cyclopentadienyl)dimethylzirconium(IV)

| Application Type | Description |

|---|---|

| Olefin Metathesis | Used as a catalyst for the metathesis of alkenes |

| Polymerization | Facilitates Ziegler-Natta polymerizations |

| Hydroamination/Cyclization | Acts as a precatalyst for intramolecular reactions |

| Carboalumination | Catalyzes reactions involving alkynes and aluminum |

Regulatory Considerations

Given the potential for accumulation and the lack of established metabolic functions for zirconium, regulatory bodies are increasingly scrutinizing the use of zirconium compounds in consumer products. Safety data sheets recommend protective measures during handling to mitigate exposure risks .

特性

CAS番号 |

12636-72-5 |

|---|---|

分子式 |

C12H16Zr |

分子量 |

251.48 g/mol |

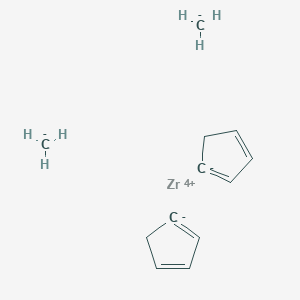

IUPAC名 |

carbanide;cyclopenta-1,3-diene;zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |

InChIキー |

DODJODCRXRWTMX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

正規SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。